Disodium cyanamide

描述

Disodium cyanamide is an inorganic compound with the chemical formula Na2CN2. It is a white crystalline solid that is soluble in water. This compound is primarily used in the agricultural industry as a fertilizer and in various chemical synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions: Disodium cyanamide can be synthesized through the reaction of calcium cyanamide with sodium hydroxide. The reaction involves the following steps:

- Calcium cyanamide is first produced by reacting calcium carbide with nitrogen at high temperatures.

- The calcium cyanamide is then treated with sodium hydroxide to produce this compound and calcium hydroxide as a by-product.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves:

- Mixing calcium cyanamide with a solution of sodium hydroxide.

- Stirring the mixture at a controlled temperature to facilitate the reaction.

- Filtering the resulting solution to remove the by-product, calcium hydroxide.

- Crystallizing the this compound from the solution.

化学反应分析

Types of Reactions: Disodium cyanamide undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form urea.

Oxidation: Can be oxidized to produce cyanate.

Substitution: Can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Hydrolysis: Water, typically at room temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed:

Hydrolysis: Urea.

Oxidation: Cyanate.

Substitution: Halogenated cyanamides.

科学研究应用

Agricultural Applications

Fertilizer Production

Disodium cyanamide is primarily used in agriculture as a nitrogenous fertilizer. It is particularly effective in enhancing plant growth due to its ability to release nitrogen slowly into the soil. The compound is often applied in the cultivation of crops such as grapes and other fruits.

- Mechanism of Action : this compound acts by hydrolyzing in soil to release ammonium ions, which are readily absorbed by plants. This slow-release mechanism helps in preventing nitrogen leaching, thus improving nutrient use efficiency.

Case Study : A study conducted on grapevines showed that the application of this compound improved yield and quality by enhancing nitrogen availability during critical growth phases (source: ).

Pharmaceutical Applications

Synthesis of Bioactive Compounds

Cyanamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of drugs that target metabolic disorders.

- Examples :

- Antidiabetic Agents : Cyanamide has been explored for its potential in developing antidiabetic medications due to its ability to influence insulin sensitivity.

- Alcohol Deterrents : It is also used in formulations aimed at reducing alcohol consumption by causing unpleasant effects when alcohol is ingested (source: ).

Industrial Applications

Chemical Synthesis and Catalysis

In industrial settings, this compound is employed as a reagent in organic synthesis. Its unique properties allow it to facilitate various chemical reactions, including cycloaddition and aminocyanation.

- Applications in Synthesis :

Toxicological Considerations

While this compound has beneficial applications, it also poses certain health risks if mishandled. It is classified as toxic if ingested or if it comes into contact with skin. Proper safety measures should be implemented when handling this compound.

- Health Effects : Exposure can lead to skin irritation and allergic reactions. In severe cases, ingestion may result in poisoning symptoms similar to those observed with other cyanide compounds (source: ).

Data Summary Table

作用机制

The mechanism of action of disodium cyanamide involves its ability to act as a nucleophile due to the presence of the cyanamide group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. In biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

相似化合物的比较

Calcium cyanamide (CaCN2): Used primarily as a fertilizer and in the production of cyanamide.

Sodium cyanate (NaOCN): Used in organic synthesis and as a stabilizer in the production of certain polymers.

Potassium cyanamide (KCN2): Similar to disodium cyanamide but with different solubility and reactivity properties.

Uniqueness: this compound is unique due to its specific solubility in water and its reactivity profile, which makes it suitable for a variety of chemical and industrial applications. Its ability to undergo hydrolysis to form urea is particularly valuable in agricultural applications.

生物活性

Disodium cyanamide, often referred to simply as cyanamide, is a compound with significant biological activity and various applications, particularly in agriculture and medicine. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its impact on human health and the environment.

This compound (chemical formula: ) is a white crystalline solid that is soluble in water. It acts primarily as a multi-site inhibitor of metabolic enzymes. The compound interferes with the respiratory metabolism of bacteria by inhibiting catalase and dehydrogenase enzymes, leading to an accumulation of hydrogen peroxide in treated organisms .

Key Mechanisms:

- Enzyme Inhibition : Cyanamide inhibits aldehyde dehydrogenases, which are critical for the metabolism of alcohol and other aldehydes.

- Metabolite Formation : The active metabolite nitroxyl is generated at therapeutic doses, contributing to its pharmacological effects .

- Absorption Characteristics : Studies indicate that maximum dermal absorption from a 1% aqueous solution is about 3.5%, while oral absorption is significantly higher .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Cyanamide exhibits bactericidal properties against specific pathogens. For instance, it has shown effectiveness against Brachyspira hyodysenteriae, a bacterium responsible for swine dysentery. The minimum inhibitory concentration (MIC) was determined to be as low as 0.3% after prolonged exposure .

| Pathogen | MIC (Concentration) | Time to Effect |

|---|---|---|

| Brachyspira hyodysenteriae | 0.3% | 144 hours |

2. Toxicological Effects

Despite its utility, this compound can be toxic. Case studies have documented instances of severe poisoning due to ingestion or occupational exposure. Symptoms include metabolic acidosis, hypotension, and potential fatal outcomes despite medical intervention .

| Case Study Reference | Patient Outcome | Symptoms Observed |

|---|---|---|

| Fatal | Shock, metabolic acidosis | |

| Severe illness | Vomiting, hypotension |

Clinical Applications

This compound has been utilized in various clinical settings, particularly in alcohol aversion therapy. At therapeutic doses (approximately 0.3 mg/kg body weight), it induces unpleasant effects when alcohol is consumed, thereby discouraging drinking behavior .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- Chronic Toxicity Studies : Long-term studies in rats indicated significant health impacts at high doses, including weight loss and organ damage. The non-neoplastic no-observed-adverse-effect level (NOAEL) was found to be approximately 4.2 mg/kg/day .

- Case Reports : A notable case involved a patient who ingested hydrogen cyanamide with suicidal intent, leading to severe metabolic complications and eventual death despite intensive care measures .

属性

IUPAC Name |

disodium;cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N2.2Na/c2-1-3;;/h2H2;;/q;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPWNCZXUIYTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

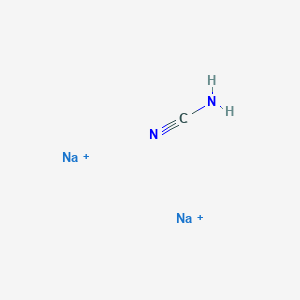

C(#N)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N2Na2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.020 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。